molecular formula C11H13FINO B8170387 2-Fluoro-6-iodo-N-isobutylbenzamide

2-Fluoro-6-iodo-N-isobutylbenzamide

Cat. No.: B8170387
M. Wt: 321.13 g/mol
InChI Key: VNUFVCDBPFOIPK-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with an isobutyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-N-isobutylbenzamide typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the formation of the amide bond with an isobutyl group. One common method involves the use of 2-fluoro-6-iodobenzoic acid as a starting material. The carboxylic acid group is first activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with isobutylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-isobutylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

2-Fluoro-6-iodo-N-isobutylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-N-isobutylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodobenzoic acid: This compound is structurally similar but lacks the isobutylamide group.

    2-Fluoro-6-iodo-N-isopropylbenzamide: Similar to 2-Fluoro-6-iodo-N-isobutylbenzamide but with an isopropyl group instead of an isobutyl group.

Uniqueness

This compound is unique due to the combination of fluorine and iodine atoms on the benzene ring, along with the isobutylamide group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective binding to biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-fluoro-6-iodo-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUFVCDBPFOIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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